What is 4-Nonyl Phenol-13C6 and its chemical properties?
What is 4-Nonyl Phenol-13C6 and its chemical properties?
An In-Depth Technical Guide to 4-Nonyl Phenol-13C6 for Advanced Analytical Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Nonyl Phenol-13C6, designed for researchers, analytical chemists, and drug development professionals. We will delve into its chemical properties, the critical role of isotopic labeling in modern analytical methods, and its application as an internal standard for the precise quantification of 4-Nonylphenol.
Introduction: The Significance of 4-Nonylphenol and Its Labeled Analog
4-Nonylphenol (4-NP) is a synthetic organic compound belonging to the broader class of alkylphenols.[1][2] It is not a single compound but a complex mixture of isomers, with the nonyl group attached to the phenol ring at various positions, most commonly the para-position.[2][3] 4-NP enters the environment primarily through the degradation of nonylphenol ethoxylates (NPEs), a class of non-ionic surfactants used extensively in detergents, emulsifiers, paints, pesticides, and personal care products.[2][4]
The environmental persistence, tendency to bioaccumulate, and, most notably, its activity as an endocrine-disrupting chemical (EDC) have made 4-NP a compound of significant regulatory and scientific concern.[1][3][4] 4-NP is a xenoestrogen, meaning it can mimic the effects of the natural hormone estradiol, potentially leading to adverse reproductive and developmental effects in both wildlife and humans.[2][3][5] Its presence has been detected in river water, sediment, soil, and various food products.[2][6][7]
Given its toxicity and prevalence, the accurate and precise quantification of 4-NP in complex matrices is paramount for environmental monitoring, food safety analysis, and toxicological studies. This is where 4-Nonyl Phenol-13C6 becomes an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it provides the analytical rigor required for definitive quantification using mass spectrometry-based techniques. This guide will explore the properties of this crucial reference material and the scientific principles that make it the gold standard for 4-NP analysis.
Chemical Identity and Physical Properties
4-Nonyl Phenol-13C6 is structurally identical to 4-n-nonylphenol, with the critical exception that the six carbon atoms of the phenol ring have been replaced with the heavy isotope, carbon-13 (¹³C). This substitution results in a molecule that is chemically and physically almost identical to its unlabeled counterpart but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer.
| Property | Value | Source(s) |
| Chemical Name | 4-nonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | [8][9] |
| Synonyms | p-n-Nonylphenol ring-13C6, 4-n-Nonyl Phenol-13C6 | [8][10] |
| CAS Number | 211947-56-7 | [8][9][10] |
| Molecular Formula | ¹³C₆C₉H₂₄O | [8][9] |
| Molecular Weight | 226.31 g/mol | [8][10][11] |
| Accurate Mass | 226.20284440 Da | [9][11] |
| Unlabeled CAS | 104-40-5 (for 4-n-nonylphenol) | [9] |
| Appearance | Varies; may be a pale yellow oil or low melting solid | [12][13] |
| Storage | 2-8°C, protected from light and moisture | [8] |
Chemical Structure Visualization
The diagram below illustrates the molecular structure, highlighting the ¹³C-labeled aromatic ring.
Caption: Structure of 4-n-Nonyl Phenol-13C6.
The Scientific Rationale for ¹³C-Labeling in Mass Spectrometry
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is used to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects). The ideal IS behaves identically to the analyte of interest (the "native" compound) throughout the entire analytical process.
Expertise & Experience: While deuterated (²H-labeled) standards are common, they are not always ideal. The significant mass difference between hydrogen and deuterium can sometimes lead to chromatographic separation between the labeled IS and the native analyte.[14] This is especially problematic in high-resolution systems like UPLC. If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from the sample matrix, defeating the purpose of the IS and compromising data accuracy.[14]
Carbon-13 labeling provides a superior solution. The physicochemical property differences between ¹²C and ¹³C are negligible.[14][15] This ensures that 4-Nonyl Phenol-13C6 co-elutes perfectly with native 4-NP under virtually all chromatographic conditions. By co-eluting, both compounds are subjected to the exact same matrix effects at the same time, allowing the SIL IS to provide a highly accurate correction, leading to more reliable and trustworthy quantification.[14][15][16]
Application: Quantification of 4-Nonylphenol in Environmental Water Samples
The primary application of 4-Nonyl Phenol-13C6 is as an internal standard for the quantification of 4-NP. The following protocol provides a robust, self-validating workflow for analyzing 4-NP in surface water using Solid Phase Extraction (SPE) and LC-MS/MS.
Experimental Workflow Diagram
Caption: Workflow for 4-NP quantification using a ¹³C₆-labeled internal standard.
Detailed Step-by-Step Protocol
Trustworthiness: This protocol incorporates essential quality control (QC) steps, including a laboratory reagent blank (LRB), calibration standards, and surrogate recovery checks, to ensure the validity of the results.[17]
1. Preparation of Standards
-
Stock Solutions: Prepare a 1000 mg/L stock solution of native 4-NP (analytical standard grade) and a 1 mg/L stock solution of 4-Nonyl Phenol-13C6 in methanol. Store at 4°C.
-
Working Standards: Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) in methanol from the native stock solution.
-
Spiking Solution: Prepare an internal standard (IS) spiking solution of 4-Nonyl Phenol-13C6 at a concentration of 1 mg/L in methanol.[18]
2. Sample Preparation and Extraction
-
Collect a 500 mL water sample in an amber glass bottle.
-
Spike the sample with a known amount of the IS spiking solution (e.g., 10 µL of 1 mg/L solution) to achieve a final concentration of 2 µg/L.[18] Also prepare a Laboratory Reagent Blank (LRB) using 500 mL of analyte-free water and spike it with the IS.
-
Solid Phase Extraction (SPE):
- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of reagent water. Do not let the cartridge go dry.
- Loading: Load the water sample onto the cartridge at a flow rate of ~10 mL/min.
- Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
- Elution: Elute the analytes (native 4-NP and the ¹³C₆-IS) with 10 mL of methanol into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
- Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
-
MS/MS Conditions (Negative Ion Mode):
- Ion Source: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions: Monitor at least two transitions for each compound (quantifier and qualifier).
-
4-NP: Q1: 219.2 -> Q3: 133.1 (Quantifier), Q1: 219.2 -> Q3: 107.1 (Qualifier)
-
4-NP-¹³C₆: Q1: 225.2 -> Q3: 139.1 (Quantifier), Q1: 225.2 -> Q3: 113.1 (Qualifier)[19]
- Causality: The precursor ion (Q1) corresponds to the deprotonated molecule [M-H]⁻. The product ions (Q3) are characteristic fragments formed by collision-induced dissociation. The 6-dalton mass shift between the native and labeled compounds is observed in both precursor and fragment ions, confirming their identity.
4. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ion of both native 4-NP and the 4-NP-¹³C₆ internal standard.
-
Calculate the peak area ratio (Area of 4-NP / Area of 4-NP-¹³C₆) for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) of >0.99.
-
Determine the concentration of 4-NP in the original sample by interpolating its peak area ratio on the calibration curve and accounting for the initial sample volume.
Environmental and Toxicological Context
The need for precise analytical methods using standards like 4-Nonyl Phenol-13C6 is driven by the adverse effects of 4-NP.
Caption: Environmental pathway and impact of nonylphenols.
Upon release into the environment, NPEs biodegrade into 4-NP.[2][4] Paradoxically, the degradation product, 4-NP, is more persistent, more toxic, and has stronger estrogenic activity than the parent NPEs.[4][20] It has a long half-life, especially in anaerobic sediments (estimated to be over 60 years), leading to its accumulation.[2][4] Exposure in aquatic life can lead to the feminization of male fish, reduced fertility, and decreased survival rates of juveniles.[1][4][5] Due to these concerns, the use of NPEs has been restricted in many regions, including the European Union.[1][20]
Conclusion
4-Nonyl Phenol-13C6 is a vital analytical tool that enables researchers and regulatory bodies to quantify the environmental contaminant 4-Nonylphenol with the highest degree of accuracy and confidence. Its design as a ¹³C-labeled internal standard overcomes the analytical challenges associated with matrix effects and potential chromatographic separation seen with other labeled standards. By providing a chemically identical but mass-shifted analog that co-elutes with the native compound, it ensures the integrity of quantitative data generated by LC-MS/MS. The use of this standard is fundamental to understanding the prevalence of 4-NP in our environment and food supply, assessing exposure risks, and enforcing regulations designed to protect ecological and human health.
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